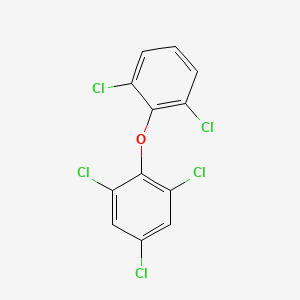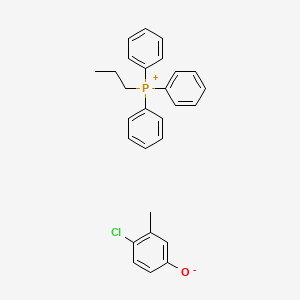
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenol and triphenyl(propyl)phosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 4-chloro-3-methylphenol with triphenyl(propyl)phosphonium chloride. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature and pressure conditions . The reaction may also involve the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into phenolic derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, phenolic derivatives, and substituted phenols, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-chloro-3,5-dimethylphenol
- Triphenylmethylphosphonium chloride
- 4-chloro-2-methylphenol
Uniqueness
Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a compound of significant interest in scientific research and industrial applications .
Propriétés
Numéro CAS |
94231-06-8 |
|---|---|
Formule moléculaire |
C28H28ClOP |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
4-chloro-3-methylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C7H7ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-4-6(9)2-3-7(5)8/h3-17H,2,18H2,1H3;2-4,9H,1H3/q+1;/p-1 |
Clé InChI |
XLCMBUXEQUZGPK-UHFFFAOYSA-M |
SMILES canonique |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C=CC(=C1)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



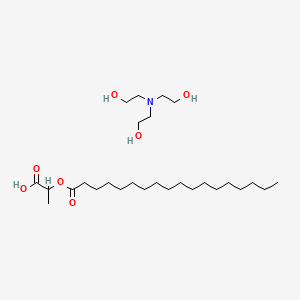
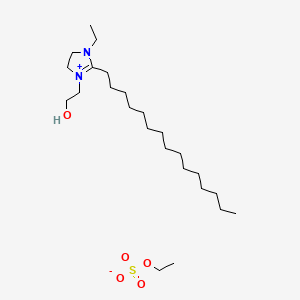

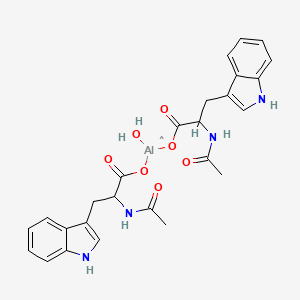
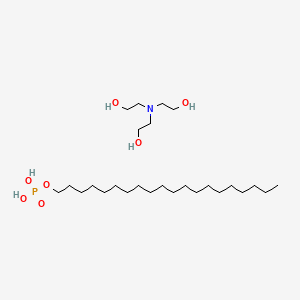
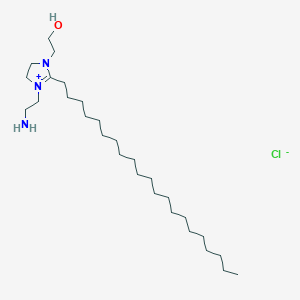
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
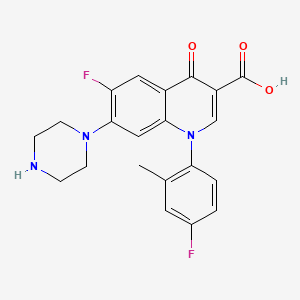
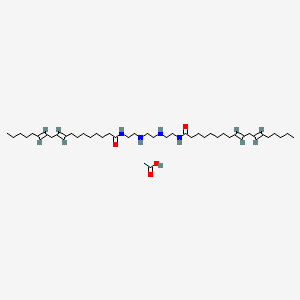
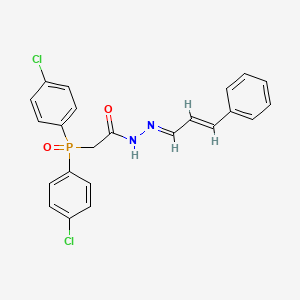

![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
